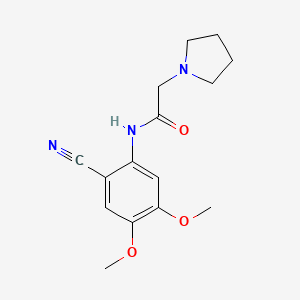
N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(1-PYRROLIDINYL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(1-PYRROLIDINYL)ACETAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyano group, two methoxy groups, and a pyrrolidinyl group attached to an acetamide backbone. Its distinct structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(1-PYRROLIDINYL)ACETAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-cyano-4,5-dimethoxybenzaldehyde with a suitable amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.
Acylation: The resulting amine is acylated with 2-bromoacetyl chloride to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(1-PYRROLIDINYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the cyano group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of primary amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, thiols, and amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(1-PYRROLIDINYL)ACETAMIDE has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Biological Studies: Used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: Potential use as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(1-PYRROLIDINYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and pyrrolidinyl moiety play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(1-PYRROLIDINYL)ACETAMIDE can be compared with similar compounds such as:
N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(1-PIPERIDINYL)ACETAMIDE: Similar structure but with a piperidinyl group instead of a pyrrolidinyl group.
N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(1-MORPHOLINYL)ACETAMIDE: Contains a morpholinyl group, offering different pharmacological properties.
N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(1-PYRROLIDINYL)PROPIONAMIDE: Similar structure but with a propionamide backbone, affecting its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-cyano-4,5-dimethoxyphenyl)-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-20-13-7-11(9-16)12(8-14(13)21-2)17-15(19)10-18-5-3-4-6-18/h7-8H,3-6,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFQFVDQARVDTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)NC(=O)CN2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2-METHYLQUINOLIN-4-YL)METHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B6013902.png)
![N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6013909.png)
![3-(Naphthalen-2-ylcarbonyl)-2-(trifluoromethyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B6013915.png)
![N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B6013922.png)
![4-biphenylyl[1-(2-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6013923.png)
![7-(2-chlorobenzyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6013926.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-4-piperidinyl}propanamide](/img/structure/B6013933.png)
![3-(2-Hydroxy-2-phenylethyl)thieno[3,2-d]pyrimidin-4-one](/img/structure/B6013939.png)
![ethyl 1-[3-(1H-benzimidazol-2-yl)propanoyl]-3-(4-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6013952.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-(2-fluorobenzyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B6013959.png)

![2-(2,4-Dimethylphenyl)-1-[6-(methoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]guanidine](/img/structure/B6013973.png)
![1-cycloheptyl-6-oxo-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-3-piperidinecarboxamide](/img/structure/B6013994.png)
![1-(4-fluorobenzyl)-N-[1-(1-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6013996.png)
